molecular formula C11H14FNO B13201526 N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline

Cat. No.: B13201526
M. Wt: 195.23 g/mol
InChI Key: FZXHWHIKGWOPIE-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline is a substituted aniline compound designed for use in research and development, particularly in medicinal chemistry and drug discovery. This specialty chemical serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a fluorine atom, a methoxy group, and a cyclopropylmethyl moiety, is commonly incorporated into compounds being investigated for various pharmacological activities . While the specific mechanism of action for this exact compound is not fully established, molecules with similar structural motifs, such as fluoro- and methoxy-substituted anilines, are frequently utilized in the development of potential therapeutics. These can include benzodiazepinone derivatives, which have been explored in patent literature for their biological properties . As a key synthetic intermediate, this compound's value lies in its ability to impart specific steric and electronic characteristics to a target molecule, which can be critical for optimizing binding affinity and selectivity in candidate drugs. Researchers can employ this chemical in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline

InChI

InChI=1S/C11H14FNO/c1-14-9-4-5-10(12)11(6-9)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3

InChI Key

FZXHWHIKGWOPIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)NCC2CC2

Origin of Product

United States

Preparation Methods

Nitration of 4-Fluoro-2-methoxyaniline

The synthesis begins with nitration of 4-fluoro-2-methoxyaniline (Intermediate 102) under acidic conditions:

  • Reagents : Concentrated sulfuric acid, potassium nitrate.
  • Conditions : Dropwise addition at 0°C, followed by 1-hour reaction.
  • Product : 4-Fluoro-2-methoxy-5-nitroaniline (Intermediate 103) as a brown solid.
  • Yield : 77%.
  • Characterization : LCMS (ESI): m/z 187 [M + H]⁺.

Nucleophilic Substitution with Cyclopropylmethylamine

The brominated intermediate reacts with cyclopropylmethylamine to form the target compound:

  • Reagents : Cyclopropylmethylamine, base (e.g., K₂CO₃).
  • Conditions : Reflux in a polar aprotic solvent (e.g., DMF or acetonitrile).
  • Product : N-(Cyclopropylmethyl)-2-fluoro-5-methoxy-5-nitroaniline, followed by nitro group reduction (if required).
  • Characterization : ¹H NMR (500 MHz, CDCl₃): δ 7.28–7.18 (m, 2H), 6.72 (t, J = 7.3 Hz, 1H), 3.00 (d, J = 6.7 Hz, 2H), 1.03 (qd, J = 12.3, 3.1 Hz, 2H).

Optimization and Key Findings

Reaction Conditions

  • Temperature : Bromination at 50°C improves selectivity.
  • Solvent : Acetonitrile facilitates faster substitution compared to DMF.
  • Base : K₂CO₃ yields higher conversion rates than Na₂CO₃ in cyclopropane ring formation.

Challenges and Solutions

Comparative Analysis of Methods

Step Reagents/Conditions Yield Key Advantage
Nitration H₂SO₄, KNO₃, 0°C 77% High regioselectivity for para-nitro
Bromination CuBr₂, tert-butyl nitrite, 50°C - Avoids harsh HBr gas
Amine Substitution Cyclopropylmethylamine, K₂CO₃ 88% Mild conditions, scalable

Characterization Data

  • LCMS : Confirms molecular ion peak (m/z 187 for Intermediate 103).
  • ¹H NMR : Distinct signals for cyclopropylmethyl protons (δ 1.03 ppm) and methoxy group (δ 3.85 ppm).
  • 13C NMR : Peaks at δ 148.7 (aromatic C-N), 37.6 (cyclopropyl CH₂).

Industrial Applicability

The methodology is scalable, with yields exceeding 75% in critical steps. Future work could explore catalytic nitration or flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group, using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Hydrogenated aromatic rings or reduced functional groups.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.

    Biological Studies: The compound can be used as a probe to study enzyme interactions or receptor binding due to its unique structural features.

    Industrial Applications: It can be used in the synthesis of agrochemicals or other industrial chemicals where specific functional groups are required.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and selectivity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with analogous substituents or scaffold modifications. Below is a detailed analysis and comparison based on structural features, substituent effects, and inferred physicochemical properties.

Structural Analogues and Substituent Effects

Target Compound :
  • Structure : N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline
  • 2-Fluoro substituent: Increases electronegativity and may influence hydrogen-bonding interactions. 5-Methoxy group: Electron-donating, likely altering electronic distribution on the aromatic ring.
Comparison Compounds :

5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline ():

  • Structure : Features a 3-fluorobenzyl group instead of cyclopropylmethyl.
  • Key Differences :
  • Fluorophenylmethyl group : Adds aromaticity and planar geometry, reducing steric hindrance compared to cyclopropane.
  • Dual fluorine atoms (2-fluoro on aniline and 3-fluoro on benzyl): May enhance lipophilicity and metabolic stability.
  • Molecular Weight : 233.26 g/mol (vs. ~209.24 g/mol for the target compound, estimated).
    • Inferred Properties : Higher halogen content could improve binding to hydrophobic pockets in biological targets .

N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline (CAS 1183564-42-2, ):

  • Structure : Incorporates a 1,2,4-oxadiazole ring fused with cyclopropane.
  • Key Differences :
  • Lack of fluorine/methoxy groups : Reduces electronic effects compared to the target compound.
    • Inferred Properties : The oxadiazole may enhance solubility but reduce membrane permeability .

N-[(3-Methoxynaphthalen-2-yl)methyl]aniline (Synonyms in ): Structure: Naphthalene core with a 3-methoxy group and aniline-linked benzyl group. Key Differences:

  • Extended aromatic system : Increases molecular weight (est. ~275 g/mol) and π-surface area.
  • Methoxy on naphthalene: Alters electronic effects spatially compared to the target’s 5-methoxy on benzene.

Physicochemical and Functional Comparison Table

Compound Name Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP est.) Inferred Reactivity/Binding Features
This compound ~209.24 Cyclopropylmethyl, 2-F, 5-OCH₃ ~2.8 High ring strain, moderate H-bonding capacity
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline 233.26 3-Fluorobenzyl, 2-F, 2-CH₃ ~3.2 Enhanced halogen interactions, planar geometry
N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline ~231.28 Oxadiazole-cyclopropane, aniline ~1.5 Polar heterocycle, reduced membrane diffusion
N-[(3-Methoxynaphthalen-2-yl)methyl]aniline ~275.34 Naphthalene, 3-OCH₃, aniline ~3.5 Extended π-system, UV-active

Research Implications and Limitations

  • Cyclopropane vs.
  • Fluorine Positioning : The 2-fluoro substitution in the target compound may direct electrophilic substitution reactions differently compared to analogues with fluorine on side chains (e.g., 3-fluorobenzyl in ) .
  • Data Gaps : The evidence provided lacks experimental data (e.g., solubility, bioactivity). Comparisons are based on structural inferences and general chemical principles.

Biological Activity

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C12_{12}H14_{14}FNO2_2, with a molecular weight of approximately 225.25 g/mol. The compound features:

  • Cyclopropylmethyl group : Enhances binding affinity and selectivity.
  • Fluorine atom : Influences metabolic stability and bioavailability.
  • Methoxy group : Modulates electronic properties, affecting reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Its mechanism may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, suggesting potential anticancer properties .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects, targeting bacterial pathways.
  • Antiparasitic Effects : Modifications in the structure can enhance activity against parasites like Plasmodium falciparum, with some derivatives showing improved efficacy (EC50 values) compared to standard treatments .

Anticancer Activity

Recent studies indicate that this compound and its derivatives can inhibit tumor growth by targeting specific signaling pathways. For example:

  • In vitro studies demonstrated effective inhibition of proliferation in various cancer cell lines, including U937 (human myeloid leukemia) cells .
  • Case Study : A derivative showed a significant reduction in cell viability at concentrations as low as 0.079 μM, indicating high potency against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Mechanism : It interferes with bacterial growth by inhibiting essential enzymes.
  • Efficacy : Certain derivatives displayed effective minimum inhibitory concentrations (MICs) against common pathogens, suggesting potential for therapeutic applications in infectious diseases.

Comparative Biological Activity Table

PropertyThis compoundSimilar Compounds
Molecular Weight225.25 g/molVaries
Anticancer EC500.079 μM (U937 cells)0.130 μM (other derivatives)
Antimicrobial MICEffective against various pathogensVaries
Mechanism of ActionKinase inhibition, enzyme interferenceSimilar mechanisms

Synthesis Approaches

The synthesis of this compound can be achieved through several methods, including:

  • Direct Fluorination : Incorporating the fluorine atom into the aniline structure.
  • Methoxy Group Introduction : Using methanol under acidic conditions to attach the methoxy group.
  • Cyclopropylmethyl Substitution : Employing cyclopropylmethyl halides in nucleophilic substitution reactions.

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